molecular formula C7H11NO2 B12110500 Methyl 4-aminocyclopent-2-ene-1-carboxylate

Methyl 4-aminocyclopent-2-ene-1-carboxylate

Cat. No.: B12110500
M. Wt: 141.17 g/mol
InChI Key: ANVYHALMQXHQSG-UHFFFAOYSA-N
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Description

Methyl 4-aminocyclopent-2-ene-1-carboxylate: is an organic compound with the molecular formula C7H11NO2. It is a derivative of cyclopentene, featuring an amino group at the 4-position and a carboxylate ester at the 1-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-aminocyclopent-2-ene-1-carboxylate typically involves the following steps:

    Cyclopentene Derivative Formation: The starting material, cyclopentene, undergoes a series of reactions to introduce the amino and carboxylate groups.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-aminocyclopent-2-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-aminocyclopent-2-ene-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-aminocyclopent-2-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in various biochemical interactions, while the carboxylate ester can undergo hydrolysis to release active metabolites. These interactions can modulate biological processes and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Methyl 4-aminocyclopent-2-ene-1-carboxylate can be compared with other similar compounds, such as:

    Methyl 4-aminocyclopentane-1-carboxylate: Lacks the double bond in the cyclopentene ring, leading to different reactivity and properties.

    Methyl 4-aminocyclohex-2-ene-1-carboxylate: Contains a six-membered ring, which affects its chemical behavior and applications.

    Methyl 4-aminocyclopent-2-ene-1-carboxamide: The ester group is replaced with an amide, altering its chemical and biological properties.

These comparisons highlight the unique features of this compound, such as its specific ring structure and functional groups, which contribute to its distinct reactivity and applications.

Biological Activity

Methyl 4-aminocyclopent-2-ene-1-carboxylate (also referred to as (1R,4S)-methyl 4-aminocyclopent-2-enecarboxylate) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopentene structure with an amino group and a methyl ester. Its molecular formula is C7H11NO2C_7H_{11}NO_2, and it features a double bond between the second and third carbon atoms of the cyclopentene ring. The specific stereochemistry at the 1 and 4 positions contributes to its unique biological properties, making it an important building block in pharmaceutical development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The amino group can form hydrogen bonds, while the carboxylate ester can undergo hydrolysis to release active metabolites. These interactions modulate various biological processes, including enzyme inhibition and receptor binding:

  • Enzyme Interaction : The compound may act as an inhibitor or substrate for specific enzymes, affecting metabolic pathways.
  • Receptor Binding : It has been suggested that this compound interacts with neurotransmitter receptors, particularly GABA receptors, which are crucial for neurological function.

Biological Activities

The compound exhibits a range of biological activities:

  • Antimicrobial Properties : Derivatives of this compound have shown potential as antimicrobial agents against various pathogens.
  • Neuroprotective Effects : Its structural similarity to neurotransmitters suggests potential neuroprotective roles, particularly in conditions like neurodegeneration .
  • Anticancer Activity : Preliminary studies indicate that it may possess anticancer properties, warranting further investigation into its mechanisms and efficacy.
  • Analgesic Effects : Computer-aided predictions suggest possible analgesic effects, making it a candidate for pain management therapies.

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound in models of oxidative stress-induced neuronal injury. Results indicated significant reduction in neuronal cell death compared to controls, supporting its potential use in treating neurodegenerative diseases .

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that derivatives of this compound exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting its potential as a new antimicrobial agent .

Comparative Analysis of Similar Compounds

Compound NameStructureNotable Activity
Methyl 3-amino-2-cyclopentenecarboxylateStructureAntimicrobial properties
(1S,3R)-methyl 3-amino-cyclobutene-1-carboxylateStructureNeuroprotective effects
(3R)-methyl 3-amino-cyclohexene-1-carboxylateStructurePotential analgesic activity

The uniqueness of this compound lies in its specific stereochemistry and molecular configuration, which may confer distinct biological activities compared to these similar compounds.

Properties

IUPAC Name

methyl 4-aminocyclopent-2-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-10-7(9)5-2-3-6(8)4-5/h2-3,5-6H,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVYHALMQXHQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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